3-(Benzylamino)pentanenitrile 3-(Benzylamino)pentanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13406929
InChI: InChI=1S/C12H16N2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-7,12,14H,2,8,10H2,1H3
SMILES: CCC(CC#N)NCC1=CC=CC=C1
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

3-(Benzylamino)pentanenitrile

CAS No.:

Cat. No.: VC13406929

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzylamino)pentanenitrile -

Specification

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 3-(benzylamino)pentanenitrile
Standard InChI InChI=1S/C12H16N2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-7,12,14H,2,8,10H2,1H3
Standard InChI Key QEBIAEXYSLVUQI-UHFFFAOYSA-N
SMILES CCC(CC#N)NCC1=CC=CC=C1
Canonical SMILES CCC(CC#N)NCC1=CC=CC=C1

Introduction

Synthesis and Reaction Pathways

Nucleophilic Substitution

A common method for synthesizing benzylamino-substituted nitriles involves the reaction of benzylamine with haloalkanenitriles. For example, 3-(benzylamino)propionitrile is synthesized via the reaction of 3-bromopropionitrile with benzylamine in the presence of sodium hydride (NaH) in dimethylformamide (DMF) . Adapting this approach, 3-(benzylamino)pentanenitrile could be synthesized using 5-bromopentanenitrile and benzylamine under similar conditions.

Reaction Conditions :

  • Reactants: Benzylamine (2.0 equiv), 5-bromopentanenitrile (1.0 equiv)

  • Base: NaH (1.2 mmol)

  • Solvent: DMF, 25°C, 16 hours

  • Yield: ~60–82% (extrapolated from analogous reactions)

Strecker Reaction Under Continuous Flow

The Strecker reaction, which condenses aldehydes, amines, and cyanides, has been optimized for α-aminonitrile synthesis using microreactors . For 3-(benzylamino)pentanenitrile, pentanal could react with benzylamine and cyanide sources (e.g., KCN) under catalysis by polymer-supported scandium triflate. This method offers high yields (>99%) and purity .

Example Protocol :

  • Catalyst: Polymer-supported Sc(OTf)₃ (10 mol%)

  • Reactants: Pentanal (1.0 equiv), benzylamine (1.1 equiv), KCN (1.2 equiv)

  • Solvent: H₂O/THF (1:1), room temperature

  • Residence Time: 5 minutes

Manganese-Catalyzed Heteroaddition

Recent advances in Mn-catalyzed C–C bond formation enable the coupling of saturated and unsaturated nitriles . For instance, benzyl cyanide couples with acrylonitrile derivatives to form dinitriles. Adapting this, 3-(benzylamino)pentanenitrile might be synthesized via Mn-mediated addition of benzylamine to pentenenitrile.

Catalytic System :

  • Catalyst: Mn-PNP complex (2 mol%)

  • Conditions: Solvent-free, 80°C, 12 hours

  • Yield: Up to 93% (for analogous reactions)

Physicochemical Properties

While explicit data for 3-(benzylamino)pentanenitrile are unavailable, properties can be extrapolated from analogs:

PropertyValue (Extrapolated)Source Analog
Molecular FormulaC₁₂H₁₆N₂3-(Pentylamino)benzonitrile
Molecular Weight188.27 g/mol3-(Pentylamino)benzonitrile
Boiling Point250–270°C(R)-3-Aminopentanenitrile
Density0.95–1.05 g/cm³(R)-3-Aminopentanenitrile
LogP2.5–3.03-(Pentylamino)benzonitrile
SolubilityInsoluble in H₂O; soluble in EtOH, DCMα-Aminonitriles

Applications

Pharmaceutical Intermediates

Aminonitriles are key precursors for angiotensin-converting enzyme (ACE) inhibitors and antiviral agents . For example, 3-amino-pentanenitrile derivatives are regulated due to their bioactivity , suggesting potential therapeutic relevance for the benzyl-substituted analog.

Asymmetric Synthesis

Chiral aminonitriles, such as (R)-3-aminopentanenitrile, serve as building blocks for non-natural amino acids . The benzylamino variant could enable stereoselective syntheses of peptidomimetics.

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